molecular formula C17H19N3O2S B4125100 1-(3-Nitrophenyl)-3-(4-phenylbutan-2-yl)thiourea

1-(3-Nitrophenyl)-3-(4-phenylbutan-2-yl)thiourea

Cat. No.: B4125100
M. Wt: 329.4 g/mol
InChI Key: NKYBUQQPAOIBNA-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-N’-(3-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a thiourea functional group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-phenylpropyl)-N’-(3-nitrophenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the reaction of 3-nitrophenyl isothiocyanate with 1-methyl-3-phenylpropylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-phenylpropyl)-N’-(3-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-N’-(3-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: A simpler thiourea derivative with similar reactivity.

    N,N’-diphenylthiourea: Another thiourea compound with two phenyl groups.

    N-(3-nitrophenyl)thiourea: A related compound with a nitrophenyl group.

Uniqueness

N-(1-methyl-3-phenylpropyl)-N’-(3-nitrophenyl)thiourea is unique due to the presence of both a 1-methyl-3-phenylpropyl group and a 3-nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenylbutan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13(10-11-14-6-3-2-4-7-14)18-17(23)19-15-8-5-9-16(12-15)20(21)22/h2-9,12-13H,10-11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYBUQQPAOIBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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